Benzo[c][1,2,5]thiadiazole-4-carbonitrile
Overview
Description
Benzo[c][1,2,5]thiadiazole-4-carbonitrile is a heterocyclic compound that contains a thiadiazole ring fused with a benzene ring and a cyano group at the 4-position
Scientific Research Applications
Benzo[c][1,2,5]thiadiazole-4-carbonitrile has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes due to its excellent electronic properties.
Photovoltaics: The compound is researched for use in photovoltaic cells as a component of electron donor-acceptor systems.
Fluorescent Sensors: Its luminescent properties make it suitable for use in fluorescent sensors.
Mechanism of Action
The mechanism of action of Benzo[c][1,2,5]thiadiazole-4-carbonitrile is based on its role as an electron donor-acceptor (D–A) system . By varying the donor groups while keeping the BTZ acceptor group the same, the photocatalyst’s optoelectronic and photophysical properties can be systematically modified .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for Benzo[c][1,2,5]thiadiazole-4-carbonitrile involves the reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents. The best yield is achieved by heating with zinc cyanide in N-methyl-2-pyrrolidone at 120°C in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]thiadiazole-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, particularly at the cyano group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Cyanation: Zinc cyanide in N-methyl-2-pyrrolidone at elevated temperatures.
Palladium-Catalyzed Reactions: Palladium catalysts are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyanation reactions typically yield cyano-substituted derivatives .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,2,3]thiadiazole: This isomer has different electronic properties and reactivity compared to Benzo[c][1,2,5]thiadiazole-4-carbonitrile.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): Another similar compound with distinct optical and electrochemical properties.
Uniqueness
This compound is unique due to its specific electronic configuration, which provides distinct advantages in applications such as organic electronics and photovoltaics. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2,1,3-benzothiadiazole-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3S/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIREDJNNOUDAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480014 | |
Record name | AGN-PC-0NI1SE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54554-45-9 | |
Record name | AGN-PC-0NI1SE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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